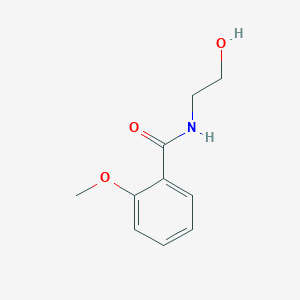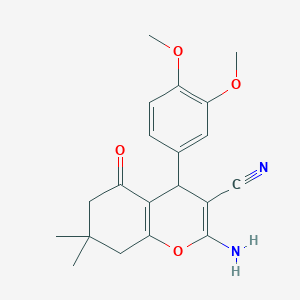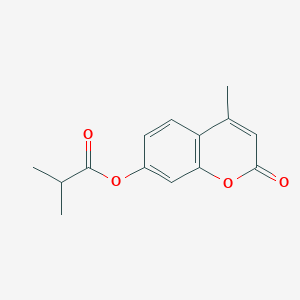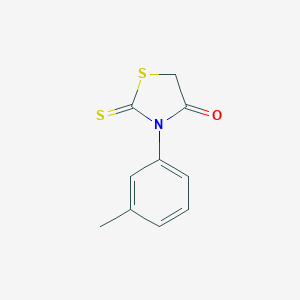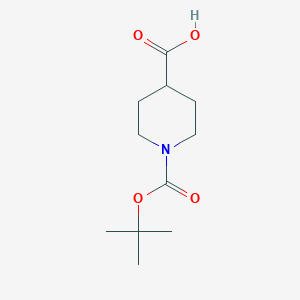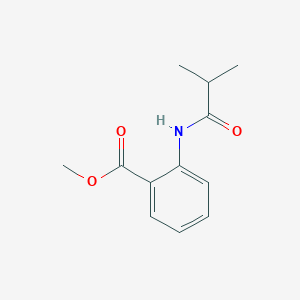
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound with the molecular formula C13H15N It belongs to the class of tetrahydrocarbazoles, which are partially saturated derivatives of carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the desired tetrahydrocarbazole derivative . Another method includes the Bischler synthesis, which involves the condensation of α-halocyclohexanones with aromatic amines . These methods typically require specific catalysts and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale Fischer indole synthesis due to its operational simplicity and high yields. The use of ionic liquids as catalysts has been explored to enhance the efficiency and environmental sustainability of the process . Additionally, microwave-assisted synthesis has been investigated to reduce reaction times and improve scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide, selenium dioxide, and pyridinium chlorochromate.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, often facilitated by Lewis acids or other catalysts.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrocarbazoles and carbazolones, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, its anticancer activity may be attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: Lacks the methyl group at the 3-position, which can influence its chemical reactivity and biological activity.
1-Methyl-2,3,4,9-tetrahydro-1H-β-carboline: Contains a different substitution pattern, leading to distinct chemical and biological properties.
Tetrahydroharman: Another tetrahydrocarbazole derivative with unique pharmacological activities.
Uniqueness
3-Methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrahydrocarbazole derivatives . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-5,9,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHFTDJMHACDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343293 | |
| Record name | 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6933-54-6 | |
| Record name | 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)

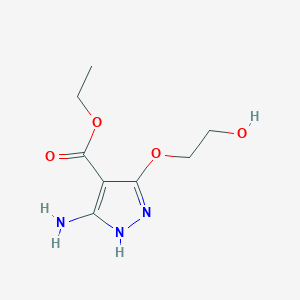
![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)


